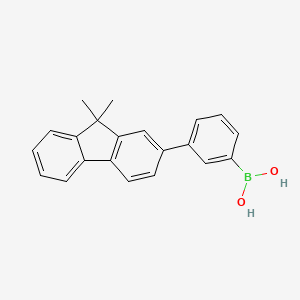
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is an organic compound with the molecular formula C21H19BO2 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group and a fluorenyl group
Mecanismo De Acción
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is blood-brain barrier permeant , which suggests it could have a broad distribution in the body.
Action Environment
It is noted that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid typically involves the following steps:
Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 9,9-dimethylfluorene with magnesium in the presence of anhydrous ether.
Borylation: The Grignard reagent is then reacted with trimethyl borate under controlled conditions to form the boronic acid derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by borylation. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The phenyl and fluorenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted phenyl or fluorenyl derivatives.
Aplicaciones Científicas De Investigación
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its role in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Comparación Con Compuestos Similares
Similar Compounds
- (9,9-Dimethyl-9H-fluoren-2-yl)boronic acid
- (9,9-Diphenyl-9H-fluoren-2-yl)boronic acid
- (9,9-Dimethyl-9H-fluoren-2-yl)boronic ester
Uniqueness
(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is unique due to the presence of both a phenyl group and a fluorenyl group, which confer distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics.
Propiedades
IUPAC Name |
[3-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BO2/c1-21(2)19-9-4-3-8-17(19)18-11-10-15(13-20(18)21)14-6-5-7-16(12-14)22(23)24/h3-13,23-24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSDKIJFMZZDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)
![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B3010290.png)

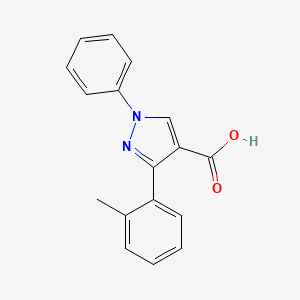
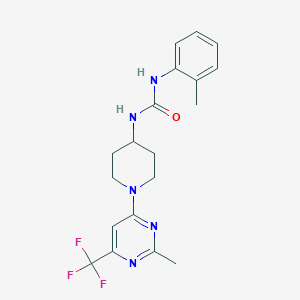
![N-(2,5-dimethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B3010296.png)
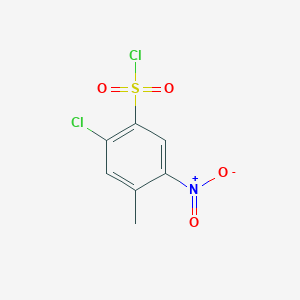
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)
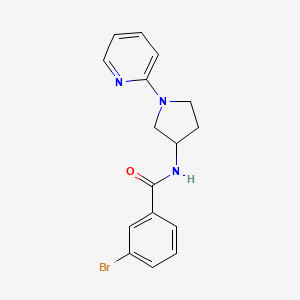
![3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3010303.png)

